molecular formula C22H24N2O6 B11164746 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11164746
M. Wt: 412.4 g/mol
InChI Key: YWIVHUZPKWTOAH-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that features a unique structure combining a benzodioxin ring, a dimethoxybenzyl group, and a pyrrolidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Dimethoxybenzyl Group: This step involves the alkylation of the benzodioxin intermediate with 3,4-dimethoxybenzyl chloride in the presence of a strong base such as sodium hydride.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a condensation reaction between an appropriate amine and a diketone.

    Coupling of the Intermediates: The final step involves coupling the benzodioxin and pyrrolidine intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and pyrrolidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation Products: Corresponding carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide
  • This compound

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H24N2O6/c1-27-17-5-3-14(9-19(17)28-2)12-23-22(26)15-10-21(25)24(13-15)16-4-6-18-20(11-16)30-8-7-29-18/h3-6,9,11,15H,7-8,10,12-13H2,1-2H3,(H,23,26)

InChI Key

YWIVHUZPKWTOAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC

Origin of Product

United States

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